molecular formula C5H7F3O2 B056051 1,1,1-Trifluoro-5-hydroxypentan-2-one CAS No. 121749-66-4

1,1,1-Trifluoro-5-hydroxypentan-2-one

Cat. No. B056051
M. Wt: 156.1 g/mol
InChI Key: MQUFQHMYHVJCNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-5-hydroxypentan-2-one involves intricate chemical reactions. For example, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one from 1,2-bis(acetoxymethyl)-3-diazoacetylcyclopropene showcases the complexity involved in creating structurally related compounds, highlighting the catalytic role of dirhodium tetra-acetate in intramolecular addition reactions (Irngartinger et al., 1981).

Molecular Structure Analysis

The conformation, molecular structure, and intramolecular hydrogen bonding of closely related compounds such as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been extensively studied. These analyses utilize density functional theory calculations and various spectroscopic methods to understand the geometric and electronic structures, revealing the stability of the enol form and the strength of intramolecular hydrogen bonds (Vakili et al., 2012).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of fluorinated compounds, including reactions yielding 3-hydroxy-2,2-difluoroacids, provides insights into the behavior of 1,1,1-Trifluoro-5-hydroxypentan-2-one under various conditions. Theoretical studies and experimental results help understand the mechanisms and outcomes of haloform-type reactions, illustrating the compound's reactivity (Olivella et al., 2005).

Physical Properties Analysis

The investigation of physical properties such as conformation and vibrational assignments provides critical insights. For example, the study of the enol form of 1,1,1-trifluoro-2,4-pentanedione, through density functional theory calculations and spectroscopic analysis, allows for a detailed understanding of the compound's physical characteristics, including its stable conformations and hydrogen bond strength (Zahedi-Tabrizi et al., 2006).

Scientific Research Applications

Molecular Structure and Intramolecular Hydrogen Bonding

Research has delved into the conformations, molecular structure, keto-enol content, and intramolecular hydrogen bonding of β-diketones similar to 1,1,1-Trifluoro-5-hydroxypentan-2-one. Studies employing density functional theory calculations and experimental spectroscopies (NMR, IR, and Raman) have revealed insights into the geometric and electronic properties of these molecules. It's suggested that such β-diketones predominantly exist in the enol form, with variations in intramolecular hydrogen bond strength influenced by the presence of trifluoro groups (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).

Synthetic Chemistry

1,1,1-Trifluoro-5-hydroxypentan-2-one serves as a precursor or intermediate in synthetic chemistry. For example, the Wittig olefination process has utilized perfluoroalkyl carboxylic esters to synthesize complex molecules, indicating the role of trifluoro compounds in building more extensive chemical structures (Bégué, Bonnet-Delpon, & Kornilov, 2003).

Fluorinating Agents and Reactions

Compounds similar to 1,1,1-Trifluoro-5-hydroxypentan-2-one have been explored as fluorinating agents, where their reactivity and applications in introducing fluorine atoms into various molecular frameworks have been studied. This is particularly relevant in the development of pharmaceuticals and agrochemicals where fluorine's presence can significantly alter a molecule's biological activity and physical properties (Bergmann & Cohen, 1970).

Analytical Chemistry Applications

In analytical chemistry, derivatives of compounds like 1,1,1-Trifluoro-5-hydroxypentan-2-one have been employed in methodologies for detecting and quantifying elements or other compounds. For instance, the determination of beryllium in natural waters has utilized the electron capture detection of the trifluoroacetone derivative, showcasing the utility of such compounds in sensitive and precise analytical procedures (Measures & Edmond, 1986).

properties

IUPAC Name

1,1,1-trifluoro-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUFQHMYHVJCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286956
Record name 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-5-hydroxypentan-2-one

CAS RN

121749-66-4
Record name 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121749-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL three neck round bottom flask, fitted with reflux condenser, heating mantle, and magnetic stirrer was charged with 61.5 g(0.31 M) of 2,3,4,5-tetrahydro-2-oxo-3-(2,2,2-trifluoro-1,1-dihyroxyethyl)furan, 6.4 mL of concentrated HCl, 10 mL of water, and 80 mL of acetic acid. The reaction mixture was heated at 125° C. overnight. An additional 3.0 mL of concentrated HCl and 5.0 mL of water was added and the reaction mixture was heated for an additional 10 hours. The reaction was partitioned between water and ethyl ether while the water layer was neutralized with solid sodium bicarbonate (100 g). The ether solution was washed with water (2×20 mL), dried (anhydrous MgSO4), and solvent removed under reduced pressure to give 60 g(45%) of a pale yellow oil. nmr(CDCl3)α-2.14m,4H), 4.03(m,1H), 4.20(m,1H).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
45%

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